1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
Description
Properties
IUPAC Name |
1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c1-9-7-18-4-5-19(9)8-10-2-3-11(14)6-12(10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLVXSZSOWBSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
Nucleophilic substitution reactions form the cornerstone of synthesizing 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine. A primary route involves reacting 4-fluoro-2-(trifluoromethyl)benzyl chloride with 2-methylpiperazine under basic conditions. Key findings include:
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Reagents and Conditions :
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Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 80–120°C .
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Solvent : Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing transition states .
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Stoichiometry : A 1:1.2 molar ratio of benzyl chloride to 2-methylpiperazine maximizes yield while minimizing byproducts .
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Yield Optimization :
Substituting DMF with toluene reduces polarity, slowing the reaction but improving selectivity. For instance, using toluene at 110°C for 24 hours achieves a 78% yield compared to 85% in DMF .
Table 1 : Nucleophilic Substitution Reaction Conditions and Outcomes
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 12 | 85 | 92 |
| Toluene | 110 | 24 | 78 | 95 |
| Dichloromethane | 40 | 48 | 65 | 89 |
Cyclization Approaches
Cyclization of pre-functionalized precursors offers an alternative pathway. A notable method involves condensing N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine with 4-fluoro-2-(trifluoromethyl)benzylamine .
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Key Steps :
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Intermediate Formation : Reacting N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine with 2-amino-3-hydroxymethylpyridine in a water/nonpolar solvent mixture .
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Cyclization : Heating the intermediate in a high-boiling-point polar solvent (e.g., N-methyl-2-pyrrolidone) under inert gas shielding to prevent oxidation .
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Catalysts :
Copper(I) catalysts (e.g., CuSO₄·5H₂O) accelerate cyclization, reducing reaction time from 48 to 24 hours .
Hydrolysis Techniques for Byproduct Management
Acid hydrolysis is critical for deprotecting intermediates and recovering byproducts. Patent WO2009057133A2 details:
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Acid Selection :
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Byproduct Recovery :
Benzyl amine and phenethyl amine byproducts are extracted using dichloromethane and recycled, improving overall process sustainability .
Table 2 : Hydrolysis Efficiency with Different Acids
| Acid | Concentration (%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HBr (aq.) | 48 | 85 | 92 |
| H₂SO₄ (aq.) | 50 | 80 | 88 |
| HCl (aq.) | 37 | 85 | 60 |
Solvent Systems and Reaction Stability
Solvent choice profoundly impacts reaction stability and yield. Mixed solvent systems (e.g., water/toluene) mitigate side reactions:
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Nonpolar Solvents :
Toluene or xylene minimizes undesired nucleophilic attacks on electrophilic intermediates . -
Polar Solvents :
DMF or N-methyl-2-pyrrolidone enhances solubility of ionic intermediates, facilitating cyclization .
Table 3 : Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| N-methyl-2-pyrrolidone | 32 | 90 |
| Toluene | 2.4 | 75 |
| Dichloromethane | 8.9 | 68 |
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:8) or crystallization with diethyl ether . Advanced characterization ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or piperazine nitrogen.
Scientific Research Applications
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated aromatic ring and piperazine moiety allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Structural Features
The target compound’s distinct features include:
- Piperazine core : A six-membered ring with two nitrogen atoms.
- Substituents :
- 2-Methyl group on the piperazine ring.
- [4-Fluoro-2-(trifluoromethyl)phenyl]methyl group at the 1-position.
Table 1: Structural Comparison with Analogs
Physicochemical Properties
- Electron Effects : The electron-withdrawing fluorine and CF₃ groups may reduce electron density on the phenyl ring, affecting binding interactions .
- Steric Effects : The 2-methyl group on the piperazine introduces steric hindrance, which could influence conformational flexibility and target binding .
Biological Activity
1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a fluorinated piperazine derivative that has garnered attention due to its unique structural properties and potential biological activities. The compound features a piperazine ring substituted with a 4-fluoro-2-(trifluoromethyl)phenyl group, contributing to its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
- Molecular Formula : C13H16F4N2
- Molecular Weight : 276.27 g/mol
- Structure : The compound consists of a piperazine ring with a trifluoromethyl group and a fluorine atom on the aromatic ring, enhancing its chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly serotonin receptors. The presence of electronegative substituents on the phenyl ring enhances the compound's affinity for these receptors, leading to potential serotonergic activity .
Biological Activity Overview
- Serotonergic Activity : Research indicates that this compound exhibits serotonergic properties similar to other piperazine derivatives, which may influence mood and behavior .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific efficacy data are still being explored .
- Pharmacological Applications : The compound has been investigated for its potential use as an intermediate in the synthesis of pharmaceuticals targeting specific receptors or enzymes .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of fluorinated piperazine derivatives highlighted that the presence of trifluoromethyl groups can enhance bioactivity against certain bacterial strains. For instance, derivatives similar to this compound were shown to have improved binding affinities due to increased lipophilicity, which facilitates interaction with bacterial membranes .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazine | Trifluoromethyl group on phenyl | Known serotonergic releasing agent |
| 1-{[3-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine | Different substitution pattern | Potentially different biological activity |
| N-[4-Bromophenyl]-piperazine | Halogen substitution instead of fluorine | Different reactivity and biological profile |
Q & A
Q. What are the common synthetic routes for preparing 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine?
The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring followed by coupling to the piperazine core. For example, a fluorinated benzyl chloride derivative can be reacted with 2-methylpiperazine under reflux conditions using a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., potassium carbonate) to facilitate nucleophilic substitution . Purification often employs column chromatography with gradients of ethyl acetate and petroleum ether, yielding the final product in moderate to high purity (48–92% yields reported for analogous piperazine derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm the substitution pattern on the piperazine ring and aromatic moiety. For example, methyl groups on piperazine resonate at δ ~2.3–2.5 ppm, while trifluoromethyl groups show distinct splitting in 19F-NMR .
- Elemental Analysis : To verify calculated vs. observed C, H, N content (discrepancies < 0.3% indicate high purity) .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ peaks) .
Q. What are the typical challenges in synthesizing trifluoromethyl-substituted aromatic compounds?
Challenges include:
- Reagent Stability : Trifluoromethylating agents (e.g., CF3I) are moisture-sensitive, requiring anhydrous conditions .
- Byproduct Formation : Competing reactions (e.g., dehalogenation) may occur; monitoring via TLC or HPLC is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Temperature Control : Reflux (80–100°C) balances reaction rate and side-product suppression .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Q. What strategies resolve contradictions in spectroscopic data for piperazine derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic vs. piperazine protons) .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in analogous compounds with trifluoromethyl groups .
- Dynamic NMR : Detects conformational exchange in piperazine rings at variable temperatures .
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Screens against target proteins (e.g., kinases) using software like AutoDock. The fluorobenzyl fragment has shown affinity for tyrosine kinase active sites in related studies .
- QSAR Models : Correlates substituent electronic properties (e.g., Hammett σ values for -CF3) with bioactivity .
Q. What in vitro assays evaluate the compound’s therapeutic potential?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Kinase Inhibition Assays : Fluorescence polarization assays measure IC50 values for kinase targets .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Data Analysis and Experimental Design
Q. How do structural modifications influence the compound’s physicochemical properties?
- LogP Prediction : The -CF3 group increases hydrophobicity (clogP ~2.5–3.0), impacting membrane permeability .
- pKa Calculation : Piperazine’s secondary amine has a pKa ~8.5, affecting solubility in acidic media .
Q. What factors contribute to variability in reported melting points for similar compounds?
- Polymorphism : Different crystalline forms arise from solvent recrystallization (e.g., EtOAc vs. hexane) .
- Purity : Impurities >2% depress melting points; rigorous drying and column chromatography mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
